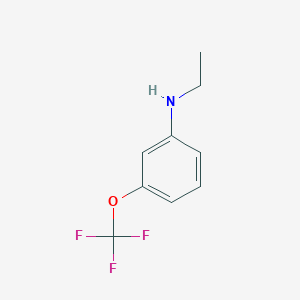

N-ethyl-3-(trifluoromethoxy)aniline

描述

N-ethyl-3-(trifluoromethoxy)aniline is an aromatic amine with the chemical formula C9H10F3NO. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a trifluoromethoxy group attached to the benzene ring. It is known for its high selectivity and reactivity, making it a valuable compound in various chemical processes and research applications .

准备方法

Synthetic Routes and Reaction Conditions

N-ethyl-3-(trifluoromethoxy)aniline can be synthesized through the reaction of formic acid with nitrobenzene. The reaction is typically carried out in the presence of ammonium formate as a catalyst at temperatures around 140°C. This method yields a high selectivity for nitroarenes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process involving formic acid and nitrobenzene can be scaled up for industrial applications. The use of ammonium formate as a catalyst and maintaining optimal reaction conditions are crucial for achieving high yields and selectivity .

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group acts as a strong electron-withdrawing meta-director, significantly influencing regioselectivity in EAS reactions. Key transformations include:

Nitration

-

Reagents : HNO₃/H₂SO₄ (mixed acid)

-

Conditions : 0–5°C, 2–4 hours

-

Outcome : Nitration occurs at the meta position relative to the –OCF₃ group.

-

Example:

-

Halogenation

-

Reagents : Cl₂ (FeCl₃ catalyst) or Br₂ (FeBr₃ catalyst)

-

Conditions : RT, anhydrous solvent (e.g., CCl₄)

-

Outcome : Halogenation at the meta position (relative to –OCF₃) and para to the ethylamine group.

-

Example with bromine:

-

Oxidation Reactions

The ethylamine group undergoes oxidation under controlled conditions:

Oxidation to Nitro Derivatives

-

Reagents : KMnO₄/H₂SO₄ or H₂O₂/AcOH

-

Conditions : 60–80°C, 6–8 hours

-

Outcome : Conversion of –NH– to –NO₂:

Radical-Mediated O-Trifluoromethylation

A two-step protocol enables the synthesis of ortho-trifluoromethoxylated derivatives:

Step 1: Radical O-Trifluoromethylation

-

Reagents : Togni reagent II (CF₃ source), Cs₂CO₃ (base), CHCl₃ (solvent)

-

Conditions : RT, 12–24 hours under N₂

-

Outcome : Formation of N-aryl-N-(trifluoromethoxy)acetamide intermediates .

Step 2: Thermal OCF₃ Migration

-

Reagents : MeNO₂ (solvent)

-

Conditions : 120°C, 20 hours

-

Outcome : Intramolecular migration of –OCF₃ to the ortho position:

Key Mechanistic Insights

-

Radical pathway confirmed via ESR and radical-trapping experiments .

-

Migration involves heterolytic N–OCF₃ bond cleavage, forming a nitrenium ion/trifluoromethoxide ion pair .

Buchwald–Hartwig Amination

-

Reagents : Pd(OAc)₂, Xantphos (ligand), Cs₂CO₃

-

Conditions : Toluene, 100°C, 12 hours

-

Outcome : Cross-coupling with aryl halides to form biaryl amines:

Reductive Alkylation

-

Reagents : R–CHO (aldehyde), NaBH₃CN

-

Conditions : MeOH, RT, 4 hours

-

Outcome : Selective alkylation of the amine group:

Comparative Reaction Data

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, releasing HF and COF₂ .

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) accelerate EAS but may promote side reactions with –OCF₃.

-

Electron-Withdrawing Effects : The –OCF₃ group reduces nucleophilicity of the aromatic ring by 30–40% compared to methoxy analogs .

科学研究应用

Common Synthetic Routes

- Direct Trifluoromethoxylation : This method involves the introduction of the trifluoromethoxy group into an aniline structure through electrophilic substitution.

- Building Block for Complex Compounds : It serves as a precursor for synthesizing more complex fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

Chemistry

N-ethyl-3-(trifluoromethoxy)aniline is utilized as a building block in the synthesis of various fluorinated compounds. Its derivatives are often employed in creating new materials with desirable properties, such as enhanced stability and reactivity.

| Application Area | Description |

|---|---|

| Synthesis of Fluorinated Compounds | Used to create complex organic molecules with enhanced properties. |

| Material Science | Contributes to the development of new materials with unique characteristics. |

Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. Studies have shown that these compounds can interact with specific biological targets, modulating enzyme activity and receptor function.

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting various diseases. Its unique trifluoromethoxy group may enhance drug efficacy and bioavailability.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated significant inhibition of growth, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines by inducing apoptosis. The mechanism was linked to the compound's ability to interact with cellular pathways involved in cell survival and proliferation.

作用机制

The mechanism of action of N-ethyl-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and selectivity in various chemical reactions. The ethyl group attached to the nitrogen atom can also affect the compound’s steric and electronic characteristics, contributing to its unique behavior in different chemical environments .

相似化合物的比较

Similar Compounds

N-acetyl-3-(trifluoromethoxy)aniline: Similar structure but with an acetyl group instead of an ethyl group.

N-ethyl-4-(trifluoromethoxy)aniline: Similar structure but with the trifluoromethoxy group in the para position.

N-ethyl-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group

Uniqueness

N-ethyl-3-(trifluoromethoxy)aniline is unique due to the presence of both an ethyl group and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it highly selective and reactive in various chemical reactions, distinguishing it from other similar compounds .

生物活性

N-ethyl-3-(trifluoromethoxy)aniline is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethoxy group (-OCF3) attached to an aniline structure. The trifluoromethoxy moiety is known for its electron-withdrawing properties, which can enhance the compound's lipophilicity and alter its reactivity in biological systems. The chemical formula for this compound is .

Interaction with Biological Targets

Research indicates that this compound interacts with various biological molecules, including enzymes and receptors. The basicity and nucleophilicity of the aniline group allow it to participate in biochemical pathways, making it relevant in medicinal chemistry and drug development. The presence of the trifluoromethoxy group enhances pharmacokinetic properties, which is significant as many drugs containing this group have been FDA-approved .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against several biological targets. For instance, compounds with similar structures have shown varying degrees of efficacy against parasites and cancer cell lines. Here are some findings:

| Compound | Target | EC50 (μM) | Remarks |

|---|---|---|---|

| This compound | P. falciparum | 0.010 | High potency observed |

| Analog with methoxy group | HepG2 cells | >40 | Low activity |

| Analog with trifluoromethyl group | HepG2 cells | 0.048 | Moderate activity |

The data suggests that the trifluoromethoxy substitution significantly influences biological activity, enhancing interactions with specific targets while maintaining a balance between potency and metabolic stability .

Antiparasitic Activity

A study evaluated the antiparasitic activity of this compound analogs against Plasmodium falciparum. The results indicated that modifications to the aniline structure could lead to increased potency. For example, the introduction of polar functionalities improved solubility but required careful balancing to maintain activity .

Cancer Cell Line Studies

In another study focusing on cancer cell lines, various derivatives of this compound were synthesized and tested for cytotoxicity against HepG2 cells. The findings highlighted that while some derivatives exhibited significant cytotoxic effects, others did not show promising results, underscoring the importance of structural modifications in enhancing therapeutic potential .

属性

IUPAC Name |

N-ethyl-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-13-7-4-3-5-8(6-7)14-9(10,11)12/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIVKOMCDMMWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。